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Compound of Interest

Compound Name: 3-Bromo-2-propoxypyridine

Cat. No.: B1358712

An In-depth Technical Guide to 3-Bromo-2-
propoxypyridine
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-2-propoxypyridine, a
halogenated pyridine derivative of interest in synthetic organic chemistry and drug discovery.
This document details its chemical identity, molecular structure, physicochemical properties, a
proposed synthesis protocol, and expected analytical characteristics.

Core Compound Data

3-Bromo-2-propoxypyridine is a pyridine ring substituted with a bromine atom at the 3-
position and a propoxy group at the 2-position. This substitution pattern makes it a versatile
intermediate for further chemical modifications.

Molecular Structure:

The molecular structure consists of a central pyridine ring. A bromine atom is attached to
carbon 3, and a propoxy group (-O-CH2CH2CHs3) is attached to carbon 2 of the pyridine ring.

Chemical Identity:
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Identifier Value

CAS Number 760207-92-9

Molecular Formula CsH10BrNO

Molecular Weight 216.08 g/mol

IUPAC Name 3-bromo-2-propoxypyridine
Synonyms Pyridine, 3-bromo-2-propoxy-

Physicochemical Properties

The following table summarizes the key physicochemical properties of 3-Bromo-2-
propoxypyridine. Please note that some of these values are predicted due to the limited
availability of experimental data for this specific compound.

Property Value Source
Boiling Point 229.7£20.0 °C Predicted
Density 1.386 + 0.06 g/cm3 Predicted
pKa 1.76 £ 0.22 Predicted
Storage Temperature 2-8°C [1]

Synthesis Protocol

While a specific, peer-reviewed synthesis protocol for 3-Bromo-2-propoxypyridine is not
readily available in the literature, a plausible and effective method is the Williamson ether
synthesis. This general and widely used reaction involves the reaction of an alkoxide with an
alkyl halide.[2] In this proposed protocol, sodium propoxide would be reacted with a suitable 3-
bromo-2-halopyridine, such as 3-bromo-2-chloropyridine. The chlorine atom at the 2-position of
the pyridine ring is susceptible to nucleophilic substitution by alkoxides.[3]

Proposed Experimental Protocol: Williamson Ether Synthesis

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b1358712?utm_src=pdf-body
https://www.benchchem.com/product/b1358712?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8453634/
https://www.benchchem.com/product/b1358712?utm_src=pdf-body
https://en.wikipedia.org/wiki/Williamson_ether_synthesis
https://www.nbinno.com/article/other-organic-chemicals/chemical-properties-reactivity-3-bromo-2-chloropyridine-fu
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1358712?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Obijective: To synthesize 3-Bromo-2-propoxypyridine from 3-Bromo-2-chloropyridine and
propanol.

Materials:

e 3-Bromo-2-chloropyridine

e Propanol

e Sodium hydride (NaH) as a 60% dispersion in mineral oil
e Anhydrous N,N-Dimethylformamide (DMF)

o Diethyl ether

o Saturated aqueous ammonium chloride (NH4Cl) solution
e Brine (saturated agueous NaCl solution)

e Anhydrous magnesium sulfate (MgSQOa)

e Round-bottom flask

o Magnetic stirrer and stir bar

» Reflux condenser

e Heating mantle

e Separatory funnel

» Rotary evaporator

Procedure:

e Preparation of Sodium Propoxide: In a flame-dried round-bottom flask under an inert
atmosphere (e.g., argon or nitrogen), add anhydrous propanol (1.5 equivalents) to a
suspension of sodium hydride (1.2 equivalents) in anhydrous DMF. Stir the mixture at room
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temperature until the evolution of hydrogen gas ceases, indicating the formation of sodium
propoxide.

o Nucleophilic Substitution: To the freshly prepared sodium propoxide solution, add a solution
of 3-bromo-2-chloropyridine (1.0 equivalent) in a minimal amount of anhydrous DMF
dropwise at room temperature.

o Reaction: Heat the reaction mixture to 80-100°C and stir for 4-6 hours, monitoring the
reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass
spectrometry (GC-MS).

o Work-up: After the reaction is complete, cool the mixture to room temperature and carefully
guench by the slow addition of saturated aqueous ammonium chloride solution.

o Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50
mL).

e Washing: Wash the combined organic layers with water and then with brine.

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and concentrate the solvent under reduced pressure using a rotary evaporator.

 Purification: Purify the crude product by column chromatography on silica gel using a
suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 3-Bromo-
2-propoxypyridine.

Expected Analytical Data

Due to the absence of published experimental spectra for 3-Bromo-2-propoxypyridine, this
section describes the expected characteristics based on its molecular structure.

¢ IH NMR: The proton NMR spectrum is expected to show signals corresponding to the
aromatic protons on the pyridine ring and the aliphatic protons of the propoxy group. The
aromatic protons will appear as multiplets in the downfield region (typically & 7.0-8.5 ppm).
The protons of the propoxy group will appear in the upfield region, with the methylene group
attached to the oxygen atom being the most deshielded (around & 4.0-4.5 ppm), followed by
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the adjacent methylene group (around 6 1.7-2.0 ppm), and the terminal methyl group as a
triplet (around & 0.9-1.2 ppm).

e 13C NMR: The carbon NMR spectrum will show eight distinct signals. The five carbons of the
pyridine ring will appear in the aromatic region (typically & 110-160 ppm), with the carbon
bearing the propoxy group being the most downfield. The three carbons of the propoxy group
will appear in the aliphatic region (typically & 10-70 ppm).

e Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M*) and a
characteristic M+2 peak of similar intensity due to the presence of the bromine atom
(bromine has two major isotopes, °Br and 81Br, in approximately a 1:1 ratio).

e Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption
bands for C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of
the pyridine ring, and C-O stretching of the ether linkage.

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for 3-Bromo-2-
propoxypyridine via the Williamson ether synthesis.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b1358712?utm_src=pdf-body
https://www.benchchem.com/product/b1358712?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1358712?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Propanol Sodium Hydride (NaH)

Sodium Propoxide 3-Bromo-2-chloropyridine

Nucleophilic Substitution
(DMF, 80-100°C)

ormation

3-Bromo-2-propoxypyridine

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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